molecular formula C17H18N2O2 B262427 2-(1-Methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol

2-(1-Methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol

Cat. No. B262427
M. Wt: 282.34 g/mol
InChI Key: WVRUXHFCOLZWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MitoQ, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation. In

Mechanism of Action

MitoQ's mechanism of action is related to its ability to act as an antioxidant. The compound is able to penetrate the mitochondria, which are the energy-producing organelles within cells. Once inside the mitochondria, MitoQ can neutralize reactive oxygen species and prevent them from causing damage to the cell.
Biochemical and Physiological Effects
MitoQ has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant properties, the compound has been shown to improve mitochondrial function, reduce inflammation, and improve insulin sensitivity. These effects make MitoQ a promising candidate for further investigation in a range of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MitoQ in lab experiments is its ability to penetrate the mitochondria and protect against oxidative stress. However, one limitation of using MitoQ is its potential to interact with other compounds in the cell and produce unintended effects. Researchers must carefully consider the potential interactions of MitoQ with other compounds when designing experiments.

Future Directions

There are many potential future directions for research on MitoQ. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the compound's potential use in the treatment of metabolic disorders, such as type 2 diabetes. Further research is needed to fully understand the potential of MitoQ in these and other areas of study.
Conclusion
In conclusion, MitoQ is a promising compound that has been studied for its potential use in a range of scientific research applications. The compound's ability to act as an antioxidant and protect against oxidative stress, as well as its range of biochemical and physiological effects, make it a promising candidate for further investigation. While there are limitations to using MitoQ in lab experiments, researchers must carefully consider the potential interactions of the compound with other compounds in the cell. Future research on MitoQ may lead to new treatments for a range of diseases.

Synthesis Methods

The synthesis of MitoQ involves a multi-step process that begins with the reaction of 2-iodobenzimidazole with 4-methoxyphenylacetic acid. This reaction produces 2-(4-methoxyphenyl)-1H-benzimidazole, which is then reacted with 4-bromobenzyl alcohol to produce 2-(4-methoxyphenyl)-1-(4-bromobenzyl)-1H-benzimidazole. This compound is then reacted with 3,5-di-tert-butyl-4-hydroxybenzyl alcohol to produce MitoQ.

Scientific Research Applications

MitoQ has been studied for its potential use in a range of scientific research applications. One area of research has focused on the compound's ability to act as an antioxidant and protect against oxidative stress. Studies have shown that MitoQ can protect cells from damage caused by reactive oxygen species, which are known to contribute to a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol

InChI

InChI=1S/C17H18N2O2/c1-17(21,15(20)12-8-4-3-5-9-12)16-18-13-10-6-7-11-14(13)19(16)2/h3-11,15,20-21H,1-2H3

InChI Key

WVRUXHFCOLZWOC-UHFFFAOYSA-N

SMILES

CC(C1=NC2=CC=CC=C2N1C)(C(C3=CC=CC=C3)O)O

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)(C(C3=CC=CC=C3)O)O

Origin of Product

United States

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